![molecular formula C8H9NO2 B156628 N-Methylsalicylamide CAS No. 1862-88-0](/img/structure/B156628.png)
N-Methylsalicylamide
Overview
Description
N-Methylsalicylamide is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . It is also known by other names such as 2-Hydroxy-N-methylbenzamide .
Molecular Structure Analysis
The molecular structure of N-Methylsalicylamide consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 335.8±25.0 °C at 760 mmHg, and a flash point of 156.9±23.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis
N-Methylsalicylamide has a density of 1.2±0.1 g/cm3, a boiling point of 335.8±25.0 °C at 760 mmHg, and a flash point of 156.9±23.2 °C . It has a molar refractivity of 41.8±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 128.2±3.0 cm3 .Scientific Research Applications
- Mechanism : 3-NNMS mitigates oxidative stress, reduces inflammatory markers (such as TNF-α and IL-1β), and maintains mitochondrial function .
- Application : 3-NNMS acts as a semi-inhibitor for electron transport chain complex III. By slowing down electron transport, it reduces oxidative stress and protects cardiac tissue .
- Application : Researchers use N-Methylsalicylamide to study biological processes due to its unique structure and reactivity. It serves as a versatile chemical compound in scientific investigations.
- Application : Density functional theory-based methods analyze 2-Hydroxy-N-methylbenzamide. It forms strong intramolecular hydrogen bonds, making it interesting for structural studies .
- Application : N-Methylsalicylamide is employed in chemical synthesis and material science research. Its properties contribute to diverse applications .
Mitochondrial Protection in Skeletal Muscle Ischemia-Reperfusion Injury
Cardioprotection via Electron Transport Inhibition
Biological Process Analysis
Structural and Electronic Studies
Chemical Synthesis and Material Science
Potential Medicinal Applications
Mechanism of Action
Target of Action
N-Methylsalicylamide, also known as 2-Hydroxy-N-methylbenzamide, is a compound that has been studied for its potential protective effects on skeletal muscle in cases of limb ischemia-reperfusion injury It is known to interact with the mitochondrial electron transport chain, potentially reducing the electron transport rate .
Mode of Action
The mode of action of N-Methylsalicylamide involves its interaction with the mitochondrial electron transport chain. By reducing the electron transport rate, it can effectively decrease the production of reactive oxygen species (ROS), which play a key role in skeletal muscle ischemia-reperfusion injury .
Biochemical Pathways
It is known to influence the mitochondrial electron transport chain, which is a crucial component of cellular respiration and energy production . By reducing the electron transport rate, N-Methylsalicylamide can potentially mitigate the harmful effects of ROS produced during ischemia-reperfusion injury .
Pharmacokinetics
Salicylates, a related group of compounds, are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues
Result of Action
The primary result of N-Methylsalicylamide’s action is its potential protective effect on skeletal muscle in cases of limb ischemia-reperfusion injury. By reducing the electron transport rate in the mitochondrial electron transport chain, it can decrease the production of ROS, thereby mitigating oxidative stress and inflammatory response, reducing tissue damage, and promoting repair .
Action Environment
The efficacy and stability of N-Methylsalicylamide, like many other compounds, can be influenced by various environmental factors. For instance, light, temperature, soil water, soil fertility, and salinity can affect the accumulation of secondary metabolites in plants . .
properties
IUPAC Name |
2-hydroxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXMQIYWWTZDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171868 | |
Record name | Salicylamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylsalicylamide | |
CAS RN |
1862-88-0 | |
Record name | 2-Hydroxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1862-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylsalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylsalicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLSALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE3HZ1G0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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